molecular formula C15H11BrN2OS B10990202 2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B10990202
M. Wt: 347.2 g/mol
InChI Key: LGHTZDYDHYEJRW-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a bromobenzyl group and a thiophene ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.

    Introduction of the Bromobenzyl Group: Via nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: Through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyridazine ring.

    Substitution: The bromobenzyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one could have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development.

    Biological Studies: Investigating its effects on various biological pathways.

    Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Uniqueness

The presence of the bromobenzyl group might confer unique electronic properties or steric effects, potentially leading to different biological activities or reactivity compared to similar compounds.

Properties

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.2 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C15H11BrN2OS/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2

InChI Key

LGHTZDYDHYEJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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